molecular formula C15H20FNO4 B1272364 (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid CAS No. 218608-97-0

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Cat. No.: B1272364
CAS No.: 218608-97-0
M. Wt: 297.32 g/mol
InChI Key: KEGMJLZICKHWIR-LBPRGKRZSA-N
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Description

“(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 218608-97-0. It has a molecular weight of 297.33 and its IUPAC name is (3S)-3-[(tert-butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 . This indicates that the compound has a chiral center at the 3rd carbon atom, which is part of the reason for its “(S)” designation .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Catalysis

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid and its derivatives are frequently used in chemical synthesis, particularly in the preparation of amino acid pharmacophores and peptide synthesis. Kubryk and Hansen (2006) described the asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, which is crucial for synthesizing beta-amino acid pharmacophores (Kubryk & Hansen, 2006). Similarly, Heydari et al. (2007) demonstrated the N-tert-butoxycarbonylation of amines using a heteropoly acid as a catalyst, emphasizing the compound's role in amine protection during peptide synthesis (Heydari et al., 2007).

Radioactive Tracing and Imaging

Pan-hon (2015) reported the synthesis of a diaryliodonium precursor for 4-Fluorophenanaline, highlighting the use of this compound derivatives in creating radioactive tracers for positron emission tomography (PET) imaging (Pan-hon, 2015).

Pharmaceutical and Medicinal Chemistry

The compound's derivatives are valuable in medicinal chemistry for synthesizing various bioactive molecules. For instance, Adamczyk and Reddy (2001) synthesized non-proteinogenic amino acids using derivatives of this compound, contributing to the development of novel pharmacological agents (Adamczyk & Reddy, 2001).

Peptide and Protein Engineering

The compound plays a significant role in peptide and protein engineering. Bakonyi et al. (2013) developed a synthesis method for stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an unnatural amino acid, demonstrating the compound's utility in creating diverse peptide structures (Bakonyi et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not specified in the available data. It’s possible that the compound could be used as an intermediate in the synthesis of other compounds, given the presence of the Boc-protected amine and the carboxylic acid group .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Future Directions

The future directions for this compound are not specified in the available data. Given its structure, it could potentially be used as an intermediate in the synthesis of pharmaceuticals or other organic compounds .

Properties

IUPAC Name

(3S)-4-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGMJLZICKHWIR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375836
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218608-97-0
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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